molecular formula C20H17N3O5S B2834409 (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate CAS No. 1298036-06-2

(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate

Cat. No.: B2834409
CAS No.: 1298036-06-2
M. Wt: 411.43
InChI Key: URLZPPFZQMQBAG-UHFFFAOYSA-N
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Description

The compound (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate is a complex organic molecule that features a combination of isoxazole, pyrazole, and thiophene moieties. This unique structure suggests potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of multiple functional groups allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from a precursor such as a hydroximoyl chloride.

    Synthesis of the Pyrazole Core: The pyrazole ring can be synthesized via the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound.

    Coupling Reactions: The final step involves coupling the isoxazole and pyrazole intermediates through esterification or amidation reactions, often using coupling reagents like EDCI or DCC under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles (e.g., amines, thiols).

Common Reagents and Conditions

    Oxidation: m-CPBA, KMnO4, H2O2

    Reduction: NaBH4, LiAlH4, Pd/C with H2

    Substitution: Halogens (Br2, Cl2), nucleophiles (NH3, RSH)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

Chemistry

In organic synthesis, (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate serves as a versatile intermediate for constructing more complex molecules. Its multiple functional groups allow for further derivatization and functionalization.

Biology and Medicine

This compound has potential applications in medicinal chemistry as a scaffold for developing new pharmaceuticals. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial research.

Industry

In materials science, the compound’s unique electronic properties could be exploited in the development of organic semiconductors, photovoltaic materials, and other advanced materials.

Mechanism of Action

The exact mechanism of action for (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The isoxazole and pyrazole rings could participate in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate
  • (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-3-carboxylate

Uniqueness

Compared to similar compounds, (5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate may exhibit unique reactivity and biological activity due to the specific positioning of its functional groups. This can influence its binding affinity, selectivity, and overall efficacy in various applications.

This compound , highlighting its synthesis, reactivity, applications, and unique features

Properties

IUPAC Name

[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl 5-thiophen-2-yl-1H-pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5S/c1-25-16-6-5-12(8-18(16)26-2)17-9-13(23-28-17)11-27-20(24)15-10-14(21-22-15)19-4-3-7-29-19/h3-10H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLZPPFZQMQBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)COC(=O)C3=NNC(=C3)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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